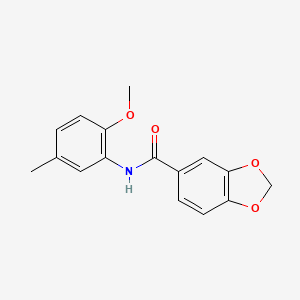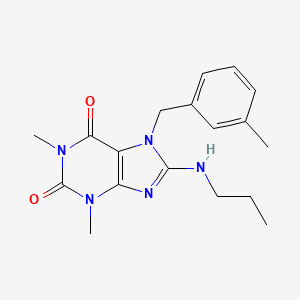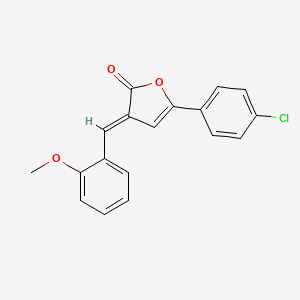
5,7-二溴-8-喹啉基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline derivatives, including those substituted with bromine atoms and carbamate groups, are of significant interest in medicinal and organic chemistry due to their diverse biological activities and applications in drug design. The synthesis, molecular structure, chemical reactions, and properties of these compounds are key areas of study to explore their potential uses further.
Synthesis Analysis
Synthesis approaches for quinoline derivatives often involve cyclization reactions, functional group transformations, and halogenation. For example, phenyl N-(8-quinolinyl)carbamate's reaction with sodium borohydride can lead to various dihydro and tetrahydro quinoline derivatives, illustrating the synthetic versatility of quinoline compounds (Saari et al., 1982).
Molecular Structure Analysis
Quinoline derivatives' molecular structures can be elucidated through techniques such as X-ray diffraction, NMR, and theoretical calculations. These studies reveal the geometric arrangements, conformations, and electronic structures critical for understanding the compound's reactivity and properties. For instance, dibenzyltin(IV) complexes with quinolinolato ligands have been characterized to determine their cis-octahedral arrangements around the tin atom, offering insights into the structural characteristics of quinoline derivatives (Baul et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including halogenation, nucleophilic substitutions, and complexation with metals, which significantly influence their chemical properties. These reactions can modify the compound's biological activity and solubility, among other properties. The synthesis of cis-bis quinolinolato diphenyltin(IV) complexes and their characterization underscores the chemical reactivity of quinoline derivatives, including their ability to form stable metal complexes (Baul et al., 2006).
科学研究应用
光物理应用
喹啉和咔唑衍生物已被合成并表征,用于有机发光二极管 (OLED)。这些化合物表现出双激基复合物发射,这对于开发简化的非掺杂白色 OLED 至关重要。合成的衍生物具有多功能的激基复合物形成材料,表现出显着的光物理性质,包括高能级和电离势,这些性质对于 OLED 应用至关重要 (Sych 等,2019)。
催化和合成应用
涉及喹啉衍生物的铜 (II) 催化反应已证明了高效远程磺化的潜力,突出了环境效益和高产率衍生物的产生。此类反应对于开发气味更小、更环保的新型合成途径至关重要 (Xia 等,2016)。
抗肿瘤和抗菌性能
涉及喹啉酮-7-甲酰胺衍生物的铜 (II) 络合物已被确定为具有广谱和选择性作用的有效抗肿瘤剂。这些络合物对各种人类癌细胞系表现出显着的细胞毒性,呈现出高选择性指数,这对于选择性抗癌药物的开发至关重要 (Křikavová 等,2016)。
具有取代的 8-喹啉醇盐的硼有机化合物已被合成并研究其电致发光特性。这些衍生物的特点是具有延长的共轭生色团,对于电子和光子器件中使用的发光材料的进步至关重要 (Kappaun 等,2006)。
防腐应用
喹啉衍生物已被评估其在酸性介质中对低碳钢的防腐性能,展示了它们作为高效缓蚀剂的潜力。该研究全面调查了这些化合物的电化学和表面相互作用机制,为开发新的防腐材料提供了见解 (Douche 等,2020)。
作用机制
未来方向
属性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXCSZSGLDVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-8-quinolinyl phenylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)



![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)


![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)